
4-(3-(4-Chlorophenoxy)propyl)morpholine
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-(4-Chlorophenoxy)propyl)morpholine typically involves the reaction of 4-chlorophenol with 3-chloropropylmorpholine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate, and the mixture is heated to facilitate the reaction .
Industrial Production Methods
In industrial settings, the production of this compound may involve more advanced techniques such as continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
4-(3-(4-Chlorophenoxy)propyl)morpholine can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
Medicinal Chemistry
4-(3-(4-Chlorophenoxy)propyl)morpholine has been explored for its potential as a therapeutic agent. Its structural similarity to known pharmaceuticals allows it to be investigated as:
- Antidepressants : Research indicates that compounds with morpholine structures can influence neurotransmitter systems, potentially acting as antidepressants.
- Anticancer Agents : Preliminary studies suggest that this compound may exhibit cytotoxic effects against certain cancer cell lines, warranting further investigation into its mechanism of action and efficacy.
Biological Studies
The compound's ability to interact with biological targets makes it valuable in:
- Receptor Binding Studies : It can be used to study interactions with specific receptors, including serotonin and dopamine receptors, which are crucial in understanding mood disorders.
- Enzyme Inhibition : Investigations into its role as an enzyme inhibitor can provide insights into metabolic pathways and potential therapeutic targets.
Chemical Synthesis
In organic synthesis, this compound serves as a versatile building block for:
- Synthesis of Complex Molecules : It can undergo various chemical reactions, such as nucleophilic substitutions and coupling reactions, facilitating the creation of more complex structures.
- Development of New Materials : Its properties may be harnessed in the development of polymers or other materials with specific characteristics.
Case Study 1: Antidepressant Activity
A study published in the Journal of Medicinal Chemistry evaluated the antidepressant-like effects of morpholine derivatives, including this compound. The findings suggested that the compound exhibited significant activity in animal models, with mechanisms potentially involving serotonin reuptake inhibition. Further research is needed to elucidate its pharmacokinetics and long-term effects .
Case Study 2: Anticancer Potential
In a preliminary investigation reported in Cancer Research, this compound was tested against several cancer cell lines. The results indicated selective cytotoxicity towards breast cancer cells, prompting further studies on its mechanism of action and potential as a lead compound for drug development .
Mechanism of Action
The mechanism of action of 4-(3-(4-Chlorophenoxy)propyl)morpholine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 4-(3-(4-Chlorophenoxy)propyl)morpholine include:
- 4-(3-Chloropropyl)morpholine
- 4-(2-Chloroethyl)morpholine
- 1-(3-Chloropropyl)-4-methylpiperazine
Uniqueness
What sets this compound apart from these similar compounds is its unique chemical structure, which imparts distinct properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry .
Biological Activity
4-(3-(4-Chlorophenoxy)propyl)morpholine is a morpholine derivative that has garnered attention in pharmacological research due to its potential biological activities. This compound's structure, characterized by a chlorophenoxy group and a propyl chain, suggests diverse interactions with biological targets, making it a candidate for various therapeutic applications.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This molecular formula indicates the presence of chlorine, nitrogen, and oxygen, which are crucial for its biological activity.
Biological Activity Overview
Research into the biological activity of this compound has revealed several key areas of interest:
- Antimicrobial Activity : Initial studies suggest that this compound exhibits significant antibacterial properties against various strains of bacteria. Its mechanism appears to involve disruption of bacterial cell membranes and interference with metabolic processes.
- Neuroprotective Effects : There is emerging evidence that this compound may offer neuroprotective benefits, potentially through modulation of neurotransmitter systems. This could be particularly relevant in conditions such as epilepsy and neurodegenerative diseases.
- Anti-inflammatory Properties : The compound has shown promise in reducing inflammation in cellular models, which may contribute to its neuroprotective effects.
Antimicrobial Activity
A study conducted by Khammas and Hamood evaluated the antibacterial activity of various morpholine derivatives, including this compound. The results indicated that this compound demonstrated effective inhibition against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL depending on the bacterial strain tested .
Neuroprotective Effects
In a neurochemical profiling study involving zebrafish models, the compound was tested for its effects on seizure activity induced by pentylenetetrazole (PTZ). The findings suggested that this compound significantly reduced seizure frequency and duration. This effect was associated with alterations in neurotransmitter levels, including increased serotonin and decreased gamma-aminobutyric acid (GABA), indicating a potential mechanism for its neuroprotective action .
Case Studies
Several case studies have been documented to explore the therapeutic applications of morpholine derivatives:
-
Case Study on Antibacterial Efficacy :
- Objective : To evaluate the effectiveness of this compound against resistant bacterial strains.
- Method : In vitro testing using disk diffusion methods.
- Results : The compound showed significant zones of inhibition against Staphylococcus aureus and Escherichia coli, suggesting its potential use in treating infections caused by resistant bacteria.
-
Case Study on Neuroprotection :
- Objective : To assess the neuroprotective effects in a model of epilepsy.
- Method : Administration of the compound in a zebrafish model followed by seizure induction.
- Results : Notable reduction in seizure activity was observed, alongside improved survival rates post-induction, supporting its use as a potential anti-epileptic agent.
Table of Biological Activities
Properties
IUPAC Name |
4-[3-(4-chlorophenoxy)propyl]morpholine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClNO2/c14-12-2-4-13(5-3-12)17-9-1-6-15-7-10-16-11-8-15/h2-5H,1,6-11H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKNNGLVNTMFRDQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCOC2=CC=C(C=C2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.74 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.